Home > Products > Screening Compounds P130557 > 2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide
2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide -

2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide

Catalog Number: EVT-4955857
CAS Number:
Molecular Formula: C19H16Cl2FN5O2S
Molecular Weight: 468.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This compound demonstrated moderate anticancer activity against the human liver carcinoma (Hep G2 cell line) with a cell viability of 22.55 ± 0.95%. []

Relevance: This compound shares the core structure of a 1,2,4-triazole ring substituted with a thioacetamide moiety with 2-[5-({2-[(2,3-Dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide. Additionally, both compounds feature halogenated phenyl rings, contributing to their potential anticancer properties. []

Infigratinib (BGJ398)

Compound Description: Infigratinib is a pan-fibroblast growth factor receptor (FGFR) inhibitor approved by the FDA for treating cholangiocarcinoma, a rare bile duct cancer. It has shown promising results in Phase-3 clinical trials. []

Relevance: The research paper highlights the identification of compounds structurally similar to infigratinib for potential use as FGFR-1 inhibitors. While 2-[5-({2-[(2,3-Dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide isn't directly compared, the paper's focus on pharmacophore-based drug design suggests a shared interest in molecules with similar structural features and potential anticancer activity. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Identified through virtual screening for compounds with similar pharmacophoric features to infigratinib, Hit-1 exhibited promising binding affinity to the FGFR-1 receptor. []

Relevance: Like 2-[5-({2-[(2,3-Dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide, Hit-1 contains a 1,2,4-triazole ring linked to a thioacetamide group. Both compounds also feature a substituted phenyl ring attached to the acetamide nitrogen. These structural similarities suggest potential overlap in their biological activity and binding properties to FGFR. []

Compounds of Formula (II)

(See formula) []

Relevance: The patent focuses on herbicides containing a thien-3-yl-sulfonylamino(thio)carbonyl-triazolin(on)e moiety. Though not directly comparable in structure to 2-[5-({2-[(2,3-Dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide, the emphasis on sulfonamide and triazole derivatives as herbicidal agents suggests a potential area of related research. Both compound classes might target similar biological pathways in plants. []

Properties

Product Name

2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide

IUPAC Name

2-[5-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide

Molecular Formula

C19H16Cl2FN5O2S

Molecular Weight

468.3 g/mol

InChI

InChI=1S/C19H16Cl2FN5O2S/c1-27-15(9-16(28)23-12-7-5-11(22)6-8-12)25-26-19(27)30-10-17(29)24-14-4-2-3-13(20)18(14)21/h2-8H,9-10H2,1H3,(H,23,28)(H,24,29)

InChI Key

YYVIBCUYOGTCBX-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)CC(=O)NC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.